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Compound of Interest

Compound Name: 6-Octadecynenitrile

Cat. No.: B13798044

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the long-chain
aliphatic nitrile, 6-Octadecynenitrile (C1sHs1N). The document is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis, offering a
detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for 6-Octadecynenitrile. This
information is critical for the structural elucidation and quality control of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

H NMR (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)
~2.15 Triplet 2H -CHz2-C=C-
~2.15 Triplet 2H -C=C-CHz-
~2.30 Triplet 2H -CH2-CN
~1.20-1.60 Multiplet 20H -(CH2)10-
~0.88 Triplet 3H -CHs

13C NMR
Chemical Shift (ppm) Assignment
~119 -CN
~80 -C=C-
~80 -C=C-
~32-22 -(CH2)12-
~18 -CH2-C=C-
~17 -CH2-CN
~14 -CHs

Note: 13C NMR data is reported as being computed using the HOSE (Hierarchical Organisation

of Spherical Environments) algorithm, suggesting a predicted rather than experimentally

derived spectrum.[1]

Table 2: Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://spectrabase.com/spectrum/GGzgjReWPLu
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13798044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
~2925 Strong C-H stretch (alkane)
~2855 Strong C-H stretch (alkane)
~2245 Medium C=N stretch (nitrile)
~2230 Weak C=C stretch (alkyne)
~1465 Medium C-H bend (alkane)

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment
261.2 Low [M]* (Molecular lon)
134.0 High Top Peak

67.0 Medium 2nd Highest Peak
81.0 Medium 3rd Highest Peak

The molecular formula of 6-Octadecynenitrile is C1sHs1N, corresponding to a molecular

weight of approximately 261.45 g/mol .[1]

Experimental Protocols

The following are detailed methodologies representative of the technigques used to acquire the

spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 6-Octadecynenitrile would be dissolved in an appropriate deuterated solvent,
such as chloroform-d (CDCIs), and transferred to a 5 mm NMR tube. tH and 3C NMR spectra
would be recorded on a spectrometer operating at a field strength of, for example, 400 MHz for

protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard. For 13C NMR, a proton-decoupled spectrum would be obtained

to simplify the signals to singlets for each unique carbon atom.
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Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the neat liquid sample would be placed between two potassium bromide (KBr)
plates to form a thin film. The sample would then be scanned over the mid-infrared range
(typically 4000-400 cm~1). The resulting spectrum provides information about the functional
groups present in the molecule based on the absorption of specific frequencies of infrared
radiation.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. The sample would be injected
into the GC, where it is vaporized and separated from any impurities. Upon entering the mass
spectrometer, the molecules are ionized, typically by electron impact (El). The resulting
molecular ion and fragment ions are then separated by their mass-to-charge ratio (m/z) and
detected. The fragmentation pattern provides valuable information about the structure of the
molecule.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the structural
correlations of 6-Octadecynenitrile.

Workflow for Spectral Analysis of 6-Octadecynenitrile
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Workflow for the spectral analysis of 6-Octadecynenitrile.

Structure and Key Spectral Correlations of 6-Octadecynenitrle
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Key spectral correlations for 6-Octadecynenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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